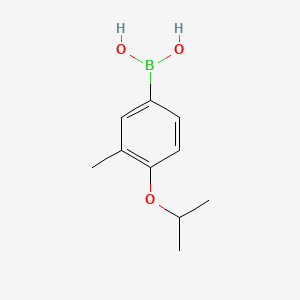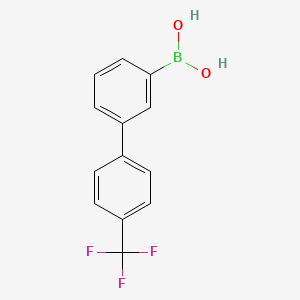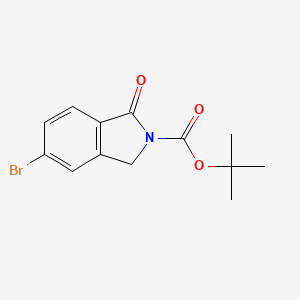
5-Bromo-1-oxoisoindolina-2-carboxilato de terc-butilo
Descripción general
Descripción
tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly used in the preparation of isothiazoloquinolones, which exhibit enhanced antistaphylococcal activities against multidrug-resistant strains . Additionally, it is employed in the synthesis of substituted isoindolines, which act as inhibitors of dipeptidyl peptidase 8 and 9 (DPP8/9) .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: The compound is employed in the synthesis of inhibitors for dipeptidyl peptidase 8 and 9 (DPP8/9), which are enzymes involved in immune regulation and inflammation. These inhibitors have potential therapeutic applications in treating autoimmune diseases and cancer .
Industry: In the industrial sector, tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is used in the production of advanced materials and specialty chemicals. Its role as an intermediate in the synthesis of biologically active molecules makes it valuable for pharmaceutical manufacturing .
Mecanismo De Acción
Target of Action
Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is primarily used as an intermediate in the synthesis of various compounds. It has been used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) . DPP8/9 are enzymes that play a role in glucose metabolism and immune response, making them potential targets for the treatment of diabetes and immune disorders .
Mode of Action
When used to synthesize dpp8/9 inhibitors, it likely interacts with these enzymes and inhibits their activity . This inhibition could alter the function of the enzymes, potentially impacting glucose metabolism and immune response .
Biochemical Pathways
The biochemical pathways affected by Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would depend on the final compounds it is used to synthesize. For instance, when used to synthesize DPP8/9 inhibitors, it could impact the pathways related to glucose metabolism and immune response .
Pharmacokinetics
Its bioavailability, absorption, distribution, metabolism, and excretion would likely depend on the properties of the final synthesized compound .
Result of Action
The molecular and cellular effects of Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would depend on the final compounds it is used to synthesize. If used to synthesize DPP8/9 inhibitors, it could potentially impact glucose metabolism and immune response at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would be influenced by various environmental factors. These could include the conditions under which the compound is stored and used, such as temperature and pH
Análisis Bioquímico
Biochemical Properties
tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of substituted isoindolines, which are known to inhibit dipeptidyl peptidase 8/9 (DPP8/9) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of indole derivatives can impact the function of cancer cells, microbes, and other cell types . By modulating these cellular processes, tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can potentially be used in the treatment of various diseases.
Molecular Mechanism
The molecular mechanism of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with DPP8/9 enzymes results in the inhibition of these enzymes, which can have downstream effects on cellular processes . Additionally, tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can influence gene expression by modulating transcription factors and other regulatory proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate typically involves the bromination of isoindoline derivatives followed by esterification. One common method includes the reaction of 5-bromoisoindoline-1-one with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of substituted isoindolines.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Comparación Con Compuestos Similares
- tert-Butyl 5-nitroisoindoline-2-carboxylate
- tert-Butyl 5-fluoroisoindoline-2-carboxylate
- tert-Butyl 5-aminoisoindoline-2-carboxylate
Uniqueness: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also enhances the compound’s reactivity compared to its nitro, fluoro, and amino analogs .
Propiedades
IUPAC Name |
tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNRRKAUKGRPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631089 | |
| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-80-8 | |
| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2-Isopropylphenoxy)phenyl]methanol](/img/structure/B1322971.png)
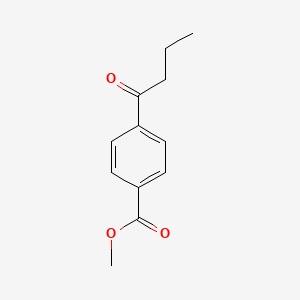
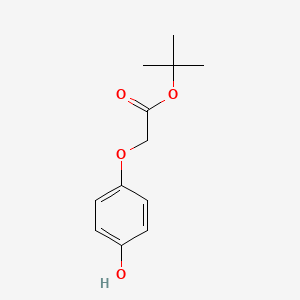
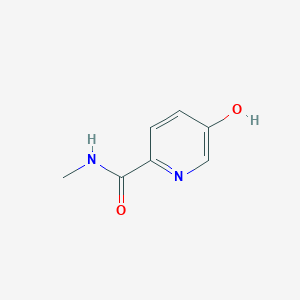
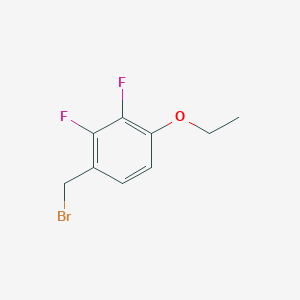
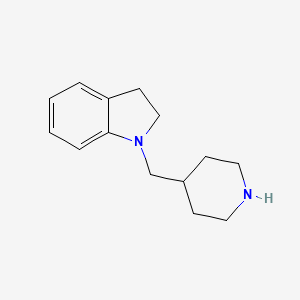
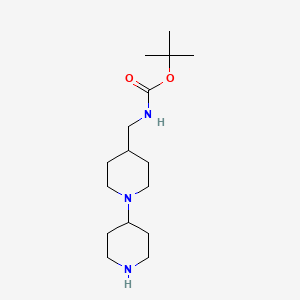

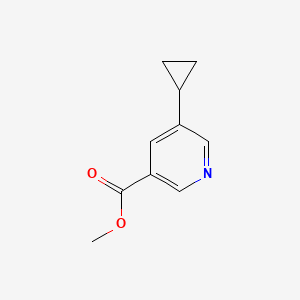
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)


